![molecular formula C5H14ClN5O B605351 Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride CAS No. 192511-71-0](/img/structure/B605351.png)
Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride
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Overview
Description
ALT-946 HCl is an inhibitor of advanced glycation that has been shown to improve severe nephropathy in the diabetic transgenic (mREN-2)27 rat.
Scientific Research Applications
1. Synthesis and Biological Evaluation
A study conducted by Barlow et al. (1991) focused on the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including variants of Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride. They explored the impact of different N-acyl, N-alkyl, and amino functions on the biological activity as opioid kappa agonists, discovering potent compounds with significant biological effects.
2. Anticancer Drug Synthesis and Molecular Docking
Sharma et al. (2018) Sharma et al., 2018 synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of the mentioned Acetamide, and studied its structure and anticancer properties. The study involved molecular docking analysis targeting the VEGFr receptor, suggesting potential applications in cancer treatment.
3. Structural Analysis of Amide Derivatives
Kalita and Baruah (2010) Kalita & Baruah, 2010 examined the structure of stretched amides related to Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride. Their work highlighted the unique spatial orientations and geometries these compounds can adopt, contributing to our understanding of their interactions at a molecular level.
4. Chemoselective Acetylation in Antimalarial Drug Synthesis
Magadum and Yadav (2018) Magadum & Yadav, 2018 researched the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study demonstrates a significant application in pharmaceutical chemistry, particularly in the synthesis of essential medications.
5. Comparative Metabolism in Herbicides
Coleman et al. (2000) Coleman et al., 2000 investigated the metabolism of chloroacetamide herbicides, closely related to Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride. The study's insights into the metabolic pathways of these herbicides in human and rat liver microsomes are crucial for understanding their environmental and health impacts.
6. Versatile Electrophore Reagent for Organic Analysis
Lu and Giese (2000) Lu & Giese, 2000 synthesized and characterized AMACE1, a compound related to Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride. They demonstrated its utility as an electrophore reagent in trace organic analysis, highlighting its potential for detailed and sensitive analytical applications.
properties
CAS RN |
192511-71-0 |
---|---|
Molecular Formula |
C5H14ClN5O |
Molecular Weight |
195.65 |
IUPAC Name |
Acetamide, N-(2-((hydrazinyliminomethyl)amino)ethyl)-, hydrochloride (1:1) |
InChI |
1S/C5H13N5O.ClH/c1-5(11)8-3-2-7-4-9-10-6;/h4,10H,2-3,6H2,1H3,(H,7,9)(H,8,11);1H |
InChI Key |
CMCWIHQJEQYHPX-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCN/C=N/NN.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ALT-946 HCl, ALT946 HCl, ALT 946 HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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